One of the labelled impurities of Tolterodine, which is a muscarinic receptor antagonist and has been found to be effective against urinary incontinence.
rac 5-Hydroxymethyl Tolterodine-d14
CAS No.: 1185071-13-9
VCID: VC0196709
Molecular Formula: C22H19NO2D12
Molecular Weight: 353.57
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

Description |
rac 5-Hydroxymethyl Tolterodine-d14 is a deuterium-labeled metabolite of Tolterodine, a muscarinic receptor antagonist used primarily in the treatment of urinary incontinence. This compound is of significant interest in pharmaceutical research due to its role as an active metabolite of Tolterodine, which is known for its efficacy in managing overactive bladder symptoms. Muscarinic Receptor AffinityThe compound shows affinity for muscarinic receptors, with Ki values indicating its potency across different receptor subtypes:
Research Applicationsrac 5-Hydroxymethyl Tolterodine-d14 is used in research related to urinary incontinence and bladder function. Its role as a metabolite of Tolterodine makes it valuable for studying the pharmacokinetics and pharmacodynamics of muscarinic receptor antagonists. In Vivo StudiesIn vivo studies have shown that rac 5-Hydroxymethyl Tolterodine-d14 binds significantly to muscarinic receptors in bladder tissues, providing a longer duration of action compared to other tissues like the cerebral cortex. Availability and SynthesisThe compound is available from various suppliers, often labeled as a stable isotope standard for analytical purposes. It is synthesized with deuterium labeling, which is useful for mass spectrometry and other analytical techniques.
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CAS No. | 1185071-13-9 | ||||||||||||||||||||
Product Name | rac 5-Hydroxymethyl Tolterodine-d14 | ||||||||||||||||||||
Molecular Formula | C22H19NO2D12 | ||||||||||||||||||||
Molecular Weight | 353.57 | ||||||||||||||||||||
IUPAC Name | 2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol | ||||||||||||||||||||
Standard InChI | InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/i1D3,2D3,3D3,4D3,16D,17D | ||||||||||||||||||||
SMILES | CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | ||||||||||||||||||||
Appearance | Off-White to Pale Yellow Solid | ||||||||||||||||||||
Melting Point | 48-49 °C | ||||||||||||||||||||
Purity | 95% by HPLC; 98% atom D | ||||||||||||||||||||
Related CAS | 200801-70-3 (unlabelled) | ||||||||||||||||||||
Synonyms | 3-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzenemethanol | ||||||||||||||||||||
Tag | Tolterodine Impurities | ||||||||||||||||||||
PubChem Compound | 45039475 | ||||||||||||||||||||
Last Modified | Apr 15 2024 |
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